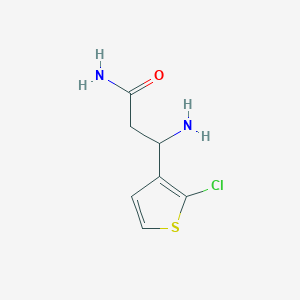![molecular formula C11H23NO2 B13301916 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol](/img/structure/B13301916.png)
2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C11H23NO2. It is known for its unique structure, which includes a dimethyloxan ring and an amino alcohol group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol typically involves the reaction of 2,6-dimethyloxan-4-amine with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can produce large quantities of the compound efficiently and with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol
- 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol
Uniqueness
Compared to similar compounds, 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol has a unique combination of structural features that confer specific chemical and biological properties. Its longer carbon chain may influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[(2,6-dimethyloxan-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-4-10(7-13)12-11-5-8(2)14-9(3)6-11/h8-13H,4-7H2,1-3H3 |
InChI Key |
JWZOQHMAYFSJTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CC(OC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


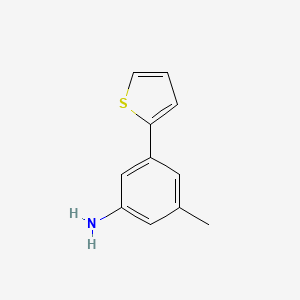
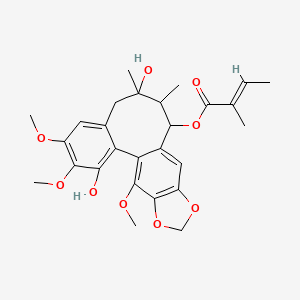




![2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B13301875.png)

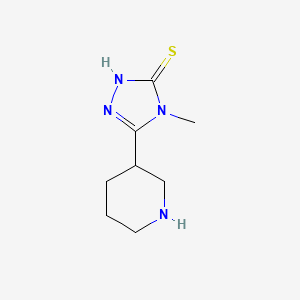
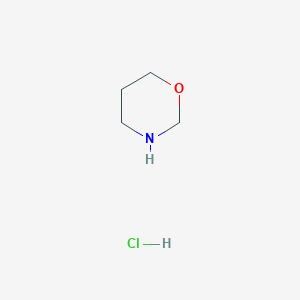
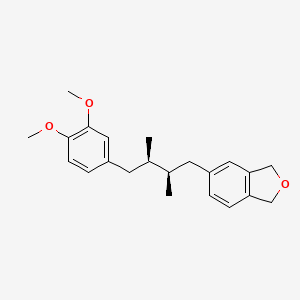
![N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide](/img/structure/B13301904.png)
![7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301913.png)
